![molecular formula C19H18N6O B2500595 1-(2,3-dimethylphenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine CAS No. 892774-20-8](/img/structure/B2500595.png)
1-(2,3-dimethylphenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "1-(2,3-dimethylphenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine" is a multifaceted molecule that incorporates several heterocyclic motifs, such as 1,2,4-oxadiazole and 1,2,3-triazole rings. These structural features are commonly found in compounds with significant pharmacological activities, and their synthesis often involves complex organic reactions .
Synthesis Analysis
The synthesis of compounds related to the target molecule typically involves multi-step reactions that can include the formation of 1,2,4-oxadiazole and 1,2,3-triazole rings. For instance, the synthesis of 2,5-disubstituted 1,3,4-oxadiazole derivatives can be achieved through a novel one-pot, four-component condensation reaction, which is an efficient approach that does not require a catalyst or activation . Similarly, the synthesis of 4-substituted-3,5-bis(trifluoromethyl)-4H-1,2,4-triazoles from primary amines under various conditions has been reported, yielding products in moderate to good yields . These methods provide a foundation for the synthesis of complex molecules like the one .
Molecular Structure Analysis
The molecular structure of related compounds often features intramolecular interactions, such as hydrogen bonding, which can influence the stability and reactivity of the molecule. For example, a weak intramolecular C—H⋯N interaction characterizes the molecular structure of a related compound with a 1,2,4-oxadiazole moiety . Such interactions are crucial for understanding the three-dimensional conformation and potential binding interactions of the target molecule.
Chemical Reactions Analysis
The chemical reactivity of the target molecule can be inferred from reactions involving similar structural motifs. For instance, the reaction of 1,2,5-oxadiazole-3,4-diamine with 2,5-hexanedione via the Paal–Knorr reaction selectively yields a product with a 1,2,5-oxadiazol-3-amine structure . Additionally, the reaction of 5-(2,5-dimethylphenyl)-1,2-oxazole-3-carbaldehyde oxime with acetic anhydride and subsequent treatment with hydroxylamine leads to the formation of 5-substituted 3-[5-(2,5-dimethylphenyl)-1,2-oxazol-3-yl]-1,2,4-oxadiazoles . These reactions highlight the versatility and reactivity of oxadiazole and triazole rings in various chemical environments.
Physical and Chemical Properties Analysis
The physical and chemical properties of the target molecule can be deduced from its structural components. The presence of 1,2,4-oxadiazole and 1,2,3-triazole rings suggests that the compound may exhibit a range of chemical behaviors, including potential antimicrobial activities as seen in some new 1,2,4-triazole derivatives . The fluorinated heterocyclic compounds, such as 3-amino-5-perfluoroaryl-1,2,4-oxadiazoles, also indicate the possibility of the target molecule having unique electronic properties due to the presence of electron-withdrawing groups . These properties are essential for the potential application of the compound in medicinal chemistry and other fields.
Aplicaciones Científicas De Investigación
Agricultural and Pharmaceutical Applications
Amino-1,2,4-triazoles serve as foundational raw materials in fine organic synthesis, instrumental in producing agricultural chemicals and pharmaceuticals. Their derivatives are integral in manufacturing insecticides, fungicides, plant growth regulators, and pharmaceuticals like antimicrobials and cardiological drugs (Nazarov et al., 2021). This illustrates the compound's potential utility in developing bioactive molecules with diverse functional capabilities.
Biological Activities of Oxadiazole Derivatives
Oxadiazole derivatives, including 1,2,4-oxadiazoles, exhibit a wide range of biological activities. They have been explored for their antimicrobial, anticancer, anti-inflammatory, and other pharmacological properties. This versatility underscores the therapeutic potential of compounds structurally related to 1-(2,3-dimethylphenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine, offering a blueprint for novel drug development (Jalhan et al., 2017).
Chemical Synthesis and Material Science
The synthetic flexibility of 1,2,4-triazoles and oxadiazoles facilitates the creation of high-energy materials, anti-corrosion additives, heat-resistant polymers, and fluorescent products. These applications extend beyond pharmaceuticals, highlighting the compound's relevance in materials science and industrial chemistry (Ferreira et al., 2013).
Antitubercular Activity
Investigations into oxadiazole derivatives also reveal significant antitubercular activity, offering a promising avenue for tuberculosis treatment. The efficacy of these compounds against various Mycobacterium strains, including drug-resistant ones, positions them as valuable candidates for new antituberculosis drugs (Asif, 2014).
Propiedades
IUPAC Name |
3-(2,3-dimethylphenyl)-5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]triazol-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N6O/c1-11-7-9-14(10-8-11)18-21-19(26-23-18)16-17(20)25(24-22-16)15-6-4-5-12(2)13(15)3/h4-10H,20H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOKSTIDWBPHHQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=C(N(N=N3)C4=CC=CC(=C4C)C)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3-dimethylphenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Chloro-2-(2-(dimethylamino)ethyl)-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2500512.png)
![N-[(Z)-1-(2-methyl-2H-chromen-3-yl)-3-morpholin-4-yl-3-oxoprop-1-en-2-yl]benzamide](/img/structure/B2500514.png)

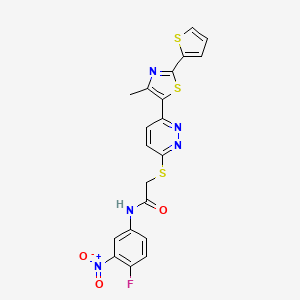
![4-chloro-N-(4-(pyrrolidine-1-carbonyl)-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2500519.png)
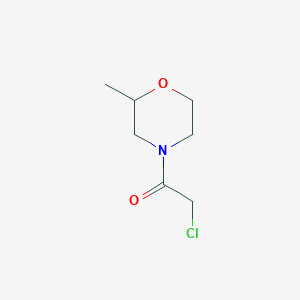
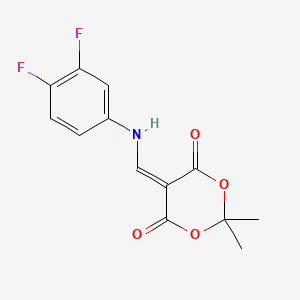
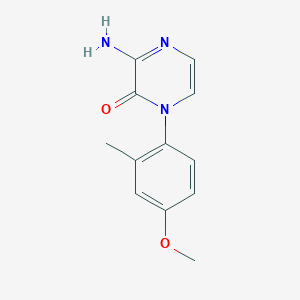
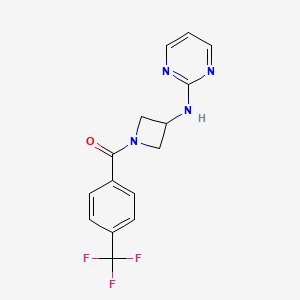
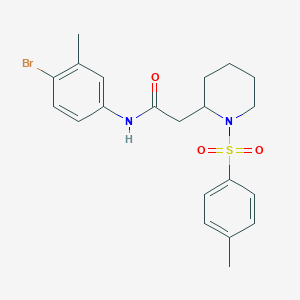
![1-[(4-Methoxyphenyl)sulfonyl]-4-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}piperidine](/img/structure/B2500527.png)
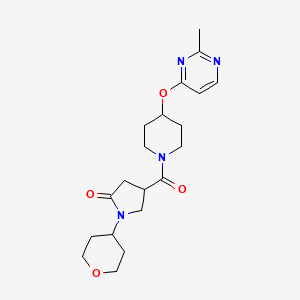
![2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2500530.png)
